O-Toluenesulfonamide
Description
Historical Context of Research and Development
The history of o-toluenesulfonamide (B73098) is closely intertwined with the synthesis of saccharin (B28170). Historically, it was a primary intermediate in saccharin production. oecd.orgthermofisher.com The industrial synthesis of toluenesulfonamide isomers dates back to processes involving the sulfonation of toluene (B28343). chemistryviews.org One of the early industrial methods for producing this compound involved the chlorosulfonation of toluene with chlorosulfonic acid at low temperatures. acs.org This process, however, resulted in a mixture of ortho and para isomers, necessitating separation. acs.orgchemistryviews.org
A significant development in the production of toluenesulfonyl chlorides, the precursors to toluenesulfonamides, was achieved by the von Heyden Chemical Works. They developed a more cost-effective process that directly converted toluene into a mixture of o- and p-toluenesulfonyl chlorides. chemistryviews.org This method eventually became the prevailing industrial standard. chemistryviews.org Over the years, advancements have been made to improve the synthesis and purification of this compound, moving away from cumbersome older methods to more efficient techniques, including the use of green solvents for separation. acs.org
In the past, this compound was a major impurity found in commercial saccharin, with concentrations varying significantly. oup.com This led to research focused on the quantitative determination of this compound in saccharin preparations. oup.com While its direct use in saccharin manufacturing has diminished, with saccharin now often produced through other pathways, this compound continues to be a subject of research for its other industrial applications. oecd.org
Scope and Objectives of the Research Outline
The primary objective of academic research concerning this compound is to thoroughly characterize its chemical and physical properties to enhance its application in various industrial and scientific fields. A significant area of focus is the development and optimization of synthesis and purification processes. acs.org This includes improving yield and purity while minimizing environmental impact, for instance, by exploring new solvents and reaction conditions. acs.orggoogle.com
A key research goal is to understand the solid-liquid equilibrium of this compound in different solvents. acs.org This involves determining its solubility at various temperatures and using thermodynamic models to correlate the experimental data. acs.org Such studies are fundamental for designing efficient crystallization and separation processes, which are critical for obtaining high-purity this compound for its use as a precursor in the synthesis of pharmaceuticals, dyes, and polymers. acs.orgpatsnap.comontosight.ai
Furthermore, research aims to explore the potential of this compound and its derivatives in new applications. ontosight.ai This includes investigating their biological activities for potential use in pharmaceuticals and agrochemicals, as well as their properties for developing advanced materials. patsnap.comontosight.ai The study of its crystal structure and intermolecular interactions provides insights into its properties and potential for creating novel supramolecular structures. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
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InChI Key |
YCMLQMDWSXFTIF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N | |
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Molecular Formula |
C7H9NO2S | |
| Record name | o-TOLUENESULFONAMIDE | |
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DSSTOX Substance ID |
DTXSID7021362 | |
| Record name | o-Toluenesulfonamide | |
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Molecular Weight |
171.22 g/mol | |
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Physical Description |
Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | Benzenesulfonamide, 2-methyl- | |
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Boiling Point |
214 °C at 10 mm Hg, >270 °C | |
| Record name | o-Toluenesulfonamide | |
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| Record name | o-TOLUENESULFONAMIDE | |
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Solubility |
In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |
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Density |
1.46 g/cm³ | |
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Vapor Pressure |
0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |
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| Record name | Toluenesulfonamide | |
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Color/Form |
Octahedral crystals from alcohol; prisms from water, Colorless crystals | |
CAS No. |
88-19-7, 8013-74-9, 1333-07-9 | |
| Record name | 2-Methylbenzenesulfonamide | |
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| Record name | Benzenesulfonamide, 2(or 4)-methyl- | |
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| Record name | Toluenesulphonamide | |
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| Record name | O-TOLUENESULFONAMIDE | |
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| Record name | TOLUENESULFONAMIDE | |
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Melting Point |
156.3 °C, 156 °C | |
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Synthetic Methodologies and Advanced Preparations of O Toluenesulfonamide
Classical Synthetic Routes and Their Evolution
The traditional industrial production of o-toluenesulfonamide (B73098) is a well-established, two-step process that has been in use for over a century. This pathway begins with the sulfonylation of toluene (B28343) to create an essential intermediate, which is then converted to the final product through amination.
Sulfonylation Reactions in Ortho-Positioning
The primary method for introducing a sulfonyl group to the toluene ring is through electrophilic aromatic substitution, specifically chlorosulfonation. In this reaction, toluene is treated with chlorosulfonic acid, typically at low temperatures. thieme-connect.comresearchgate.net This process is not perfectly selective and yields a mixture of two isomers: the desired o-toluenesulfonyl chloride and the byproduct p-toluenesulfonyl chloride. researchgate.netnih.gov
The reaction is an electrophilic aromatic substitution where the methyl group of toluene directs the incoming chlorosulfonyl group primarily to the ortho and para positions. Controlling the reaction temperature is crucial; lower temperatures generally favor the formation of the ortho isomer, which is liquid, over the para isomer, which is a solid. This difference in physical state is exploited for their separation, often through crystallization and filtration, where the solid p-toluenesulfonyl chloride is removed. researchgate.netnih.gov
| Parameter | Description | Source |
|---|---|---|
| Reactants | Toluene, Chlorosulfonic acid | thieme-connect.comresearchgate.net |
| Reaction Type | Electrophilic Aromatic Substitution (Chlorosulfonation) | nih.gov |
| Key Products | o-toluenesulfonyl chloride (liquid), p-toluenesulfonyl chloride (solid) | researchgate.net |
| Conditions | Low temperature (e.g., ice bath cooling) to influence isomer ratio | thieme-connect.com |
| Separation | Fractional crystallization and filtration based on different physical states | nih.gov |
Amination and Amidation Approaches
Once the liquid o-toluenesulfonyl chloride has been isolated, it undergoes amination (also referred to as amidation) to form this compound. This is typically achieved by reacting the sulfonyl chloride with an excess of aqueous ammonia (B1221849). prepchem.compenpet.com The reaction is highly exothermic and requires careful temperature control, usually by cooling the reaction vessel in a freezing mixture. prepchem.com
The o-toluenesulfonyl chloride is added gradually to the ammonia solution. prepchem.com After the addition is complete, the mixture may be gently heated to ensure the reaction goes to completion. The resulting this compound, being a solid and only slightly soluble in water, precipitates out of the solution. prepchem.compenpet.com It can then be collected by filtration. Further purification can be achieved by dissolving the crude product in a dilute sodium hydroxide (B78521) solution, filtering to remove impurities, and then re-precipitating the pure this compound by adding acid. prepchem.com
| Parameter | Description | Source |
|---|---|---|
| Reactants | o-toluenesulfonyl chloride, Aqueous Ammonia | prepchem.compenpet.com |
| Reaction Type | Nucleophilic Acyl Substitution (Amination/Ammonolysis) | sci-hub.se |
| Product | This compound | prepchem.com |
| Conditions | Cooling (freezing mixture) due to exothermic nature | prepchem.com |
| Purification | Filtration, followed by dissolution in NaOH and reprecipitation with acid | prepchem.com |
Modern and Green Chemistry Synthesis Techniques
While the classical synthesis of this compound is effective, it relies on harsh reagents like chlorosulfonic acid and can generate significant waste. Modern synthetic chemistry seeks to overcome these limitations through the development of catalytic and more environmentally benign methodologies. These approaches aim to improve efficiency, selectivity, and sustainability. scilit.com
Catalytic Synthesis Approaches
Catalytic methods represent a significant advancement in sulfonamide synthesis. By using transition metals, organocatalysts, or enzymes, chemists can create S-N bonds under milder conditions with higher atom economy and functional group tolerance. thieme-connect.com
Earth-abundant and precious metals have been successfully employed to catalyze the formation of arylsulfonamides, offering alternatives to the classical sulfonyl chloride route.
Palladium-Catalyzed Synthesis : Palladium catalysts are highly versatile in C-N bond formation. acs.orgmit.edu Methods have been developed for the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids and a sulfur donor like phenyl chlorosulfate, which can then be aminated in a one-pot procedure. nih.govsci-hub.se Other Pd-catalyzed approaches couple aryl halides or sulfonates directly with ammonia or its surrogates to form primary arylamines, which could then be reacted to form sulfonamides. acs.orgnih.gov A three-component synthesis using sulfuric chloride as a linchpin in a palladium-catalyzed Suzuki-Miyaura coupling with boronic acids and secondary amines has also been established. rsc.org
Copper-Catalyzed Synthesis : Copper is an inexpensive and effective catalyst for sulfonamide synthesis. One prominent strategy is a three-component reaction that unites aryl boronic acids, an amine, and a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comnih.govacs.org This allows for the direct, single-step construction of the sulfonamide structure. Other copper-catalyzed routes include the coupling of aryldiazonium salts with DABSO and N-chloroamines, or the reaction of sulfonyl chlorides with tertiary amines via oxidative C-N bond cleavage. organic-chemistry.orgrsc.org
Iron-Catalyzed Synthesis : As a low-cost and non-toxic metal, iron is an attractive catalyst for green chemistry. Iron-catalyzed methods for producing N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates have been developed, using a simple reductant. organic-chemistry.org Furthermore, iron(III) chloride has been shown to catalyze the sulfonylation of amines with sulfonyl chlorides under solvent-free mechanical grinding conditions, representing a significant green advancement. researchgate.net Iron catalysis has also been used in one-pot, two-stage syntheses involving a regioselective iodination of an arene followed by a copper-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com
| Catalyst System | General Approach | Key Features | Source |
|---|---|---|---|
| Palladium | Coupling of arylboronic acids with a chlorosulfonating agent, followed by amination. | High functional group tolerance, mild conditions. | nih.govacs.org |
| Copper | Three-component coupling of arylboronic acids, amines, and a SO₂ source (e.g., DABSO). | Direct, single-step synthesis from readily available starting materials. | nih.govacs.org |
| Iron | Coupling of nitroarenes and sodium arylsulfinates; or solvent-free grinding of amines and sulfonyl chlorides. | Utilizes inexpensive, earth-abundant, and low-toxicity metal; promotes green conditions. | researchgate.netorganic-chemistry.org |
Moving beyond metals, organocatalysis and biocatalysis offer promising avenues for sustainable sulfonamide synthesis, often with unique selectivity and under exceptionally mild conditions.
Organocatalysis : This field uses small, metal-free organic molecules to catalyze reactions. For sulfonamide synthesis, N-heterocyclic carbenes (NHCs) have been employed to mediate the reaction of sulfonyl fluorides with amines. thieme-connect.comchemrxiv.org Sulfonyl fluorides are more stable and less sensitive to moisture than sulfonyl chlorides, making them attractive "click" chemistry reagents. Another green organocatalytic approach involves mechanosynthesis, where reactions are carried out by ball-milling in the absence of a solvent. rsc.org This has been applied to the one-pot synthesis of sulfonamides from disulfides via a tandem oxidation-chlorination followed by amination. rsc.org
Biocatalysis : The use of enzymes for chemical synthesis represents an ultimate goal in green chemistry. While a specific biocatalyst for the direct production of this compound has not been fully developed, the foundational research exists. The biosynthesis of natural sulfonamide antibiotics has been studied, revealing enzymatic pathways for S-N bond formation. nih.gov For example, genetically engineered enzymes, such as variants of cytochrome P450, have been developed for C-H amination reactions using sulfonyl azides, demonstrating the potential for highly selective synthesis. thieme-connect.com Research into sulfotransferases, which transfer sulfuryl groups, also points toward future biocatalytic routes for constructing sulfonamide scaffolds. nih.govgoogle.com These methods, though still emerging, hold the potential to offer unparalleled selectivity and environmental compatibility.
Metal-Catalyzed Reactions
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry and continuous processing offer significant advantages over traditional batch methods for the synthesis of this compound, including improved safety, efficiency, scalability, and process control. europa.eursc.org These techniques involve the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu
A continuous process for the production of toluenesulfonamide has been described, which involves the continuous amination of p-toluenesulfonyl chloride with ammonia gas in a solvent within a countercurrent absorption system. google.com This method can be adapted for the synthesis of this compound. The process typically involves a series of stirred-tank reactors (CSTRs) in a cascade, allowing for a continuous reaction flow. beilstein-journals.org For example, a solution of o-toluenesulfonyl chloride in a suitable solvent like dichloromethane (B109758) can be continuously fed into the first reactor, while ammonia gas is introduced in a subsequent reactor to ensure efficient mixing and reaction. google.com The continuous removal of the product stream allows for high throughput and consistent product quality.
The key parameters in a continuous flow synthesis of this compound include the flow rates of the reactants, the reaction temperature, and the residence time in the reactor. These parameters can be optimized to maximize yield and purity while minimizing byproducts. europa.eu For instance, a patent for the continuous production of p-toluenesulfonamide (B41071) specifies amination temperatures between 20-35 °C and varying flow rates for the reactants to achieve high production output. google.com
Flow chemistry also enables the use of hazardous reagents and the execution of highly exothermic reactions with enhanced safety due to the small reaction volumes and efficient heat transfer. europa.eu The synthesis of reactive intermediates, such as N-chloramines, in a continuous flow system for subsequent reactions to form amines and amides demonstrates the potential for multi-step, telescoped syntheses that avoid the isolation of unstable intermediates. beilstein-journals.org
Table 2: Conceptual Parameters for Continuous Flow Synthesis of this compound
| Parameter | Exemplary Value/Range | Purpose | Reference (Analogous Process) |
|---|---|---|---|
| Reactant 1 | o-Toluenesulfonyl chloride in Dichloromethane | Sulfonylating Agent | google.com |
| Reactant 2 | Ammonia Gas | Aminating Agent | google.com |
| Reactor Type | Cascade of Continuous Stirred-Tank Reactors (CSTRs) | To ensure complete reaction and continuous output. | beilstein-journals.org |
| Flow Rate (Reactant 1) | 500-1000 kg/h (conceptual) | Controls production rate and stoichiometry. | google.com |
| Flow Rate (Reactant 2) | 50-90 kg/h (conceptual) | Controls stoichiometry and reaction rate. | google.com |
| Reaction Temperature | 20 - 35 °C | To control reaction kinetics and minimize side reactions. | google.com |
| Residence Time | Dependent on reactor volume and flow rates | To ensure sufficient time for the reaction to complete. | beilstein-journals.org |
Purification and Isolation Techniques for High Purity this compound
The purification of this compound is a critical step in its manufacturing process, particularly to remove the isomeric p-toluenesulfonamide, which is a common byproduct of the initial chlorosulfonation of toluene. acs.org High-purity this compound is essential for its subsequent applications, such as in the synthesis of saccharin (B28170). google.com Various techniques, including chromatographic separation and crystallization, are employed to achieve the desired purity.
A common industrial challenge is the separation of o- and p-toluenesulfonamide isomers. Traditional methods have involved complex steps such as hydrolysis, freeze crystallization, filtration, and acid-base manipulations, which can be cumbersome and result in purities of only around 90%. acs.org Modern methods focus on more efficient and greener separation techniques.
Chromatographic Separation Methods
Chromatographic techniques are widely used for the analytical determination and preparative separation of this compound from impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. acs.org Reversed-phase HPLC methods are commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. acs.orgsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com
Gas-Liquid Chromatography (GLC) is another effective method for the quantitative determination of this compound, often found as an impurity in commercial saccharin. nih.gov This technique involves vaporizing the sample and passing it through a column with a liquid stationary phase. The components are separated based on their boiling points and interactions with the stationary phase. nih.gov
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used for the qualitative identification and separation of this compound. oup.com It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable solvent system. The separation is based on the differential migration of the components up the plate. oup.com
Table 3: Chromatographic Conditions for the Separation of this compound
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water/Phosphoric Acid | UV (268 nm) | Quantitative analysis and preparative separation. acs.org | acs.orgsielc.com |
| GLC | N/A | N/A | Flame-Ionization Detection (FID) | Quantitative determination of impurities. nih.gov | nih.gov |
| TLC | Silica Gel | Benzene (B151609):Ethyl Acetate (B1210297):Ethanol (B145695) (50:20:1) | UV, IR, Mass Spectra | Qualitative identification and separation. oup.comnih.gov | oup.comnih.gov |
Crystallization and Recrystallization Strategies
Crystallization is a fundamental technique for the purification of this compound on a larger scale. The process relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
A classic method for purifying crude toluenesulfonamide containing the para-isomer involves fractional precipitation. prepchem.com The crude mixture is dissolved in an aqueous sodium hydroxide solution. Upon standing, the less soluble sodium salt of the ortho-isomer can crystallize out, while the more soluble para-isomer remains in the mother liquor. google.com The precipitated orththis compound sodium salt is then separated, redissolved, and the free sulfonamide is reprecipitated by the addition of acid. google.comprepchem.com
The choice of solvent is critical for effective recrystallization. The solubility of this compound has been studied in various organic solvents. It exhibits higher solubility in ethyl acetate and acetonitrile compared to alcohols like methanol (B129727), ethanol, and propanol. acs.org This differential solubility can be exploited to design efficient recrystallization protocols. For instance, dissolving the crude product in a solvent in which it is highly soluble at an elevated temperature and then cooling the solution will cause the this compound to crystallize out, leaving impurities behind in the solution.
Advanced crystallization techniques such as the Rapid Expansion of Supercritical Solution (RESS) process have been explored for the micronization and purification of p-toluenesulfonamide. mdpi.com This method involves dissolving the compound in a supercritical fluid (e.g., carbon dioxide) and then rapidly expanding the solution, causing the solute to precipitate as fine, pure particles. mdpi.com While demonstrated for the para-isomer, this technique could potentially be adapted for the purification of this compound.
Table 4: Solubility of this compound in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) | Application in Crystallization | Reference |
|---|---|---|---|
| Ethyl Acetate | 134.19 | Good solvent for dissolving crude product. | acs.org |
| Acetonitrile | 108.82 | Good solvent for dissolving crude product. | acs.org |
| Methanol | 97.45 | Suitable for recrystallization. | acs.org |
| Ethanol | 77.01 | Suitable for recrystallization. | acs.org |
| n-Propanol | 62.58 | Lower solubility, potentially useful for precipitation. | acs.org |
| n-Butanol | 53.08 | Lower solubility, potentially useful for precipitation. | acs.org |
| Isopropanol | 49.61 | Lowest solubility among tested alcohols. | acs.org |
Synthesis of Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled this compound is essential for conducting mechanistic studies of its formation, metabolism, and interactions in biological and chemical systems. nih.gov Isotopic labeling, using isotopes such as ¹⁵N, ¹⁴C, or deuterium (B1214612) (D), allows for the tracing of atoms through reaction pathways, providing invaluable insights into reaction mechanisms. acs.orgnih.gov
A straightforward approach to synthesize ¹⁵N-labeled this compound would involve the reaction of o-toluenesulfonyl chloride with ¹⁵N-labeled ammonia. This reaction is analogous to the standard synthesis of sulfonamides and would directly incorporate the ¹⁵N isotope into the sulfonamide group. The availability of ¹⁵N-labeled p-toluenesulfonamide commercially suggests that such synthetic routes are well-established. sigmaaldrich.com
For ¹⁴C-labeling, the isotope would typically be introduced into the toluene ring or the methyl group at an early stage of the synthesis. For example, starting with ¹⁴C-labeled toluene, chlorosulfonation followed by amination would yield this compound with the ¹⁴C label in the aromatic ring. Late-stage labeling strategies, while more challenging, are also being developed to introduce isotopes like ¹⁴C into complex molecules. nih.gov
Once synthesized, these labeled compounds can be used in a variety of mechanistic studies. For example, in a study of the copper-catalyzed intramolecular C-H amination to form pyrrolidines, deuterated amines were synthesized to determine the isotope effect (kH/kD), which provided evidence for the reaction mechanism. acs.org Similarly, ¹⁵N-labeled this compound could be used to study the mechanism of its enzymatic degradation or its role in the formation of other compounds, by tracking the fate of the nitrogen atom using techniques like mass spectrometry or NMR spectroscopy.
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, and the synthesis of labeled this compound opens the door to a deeper understanding of its chemical and biological behavior. nih.gov
Mechanistic Investigations of O Toluenesulfonamide in Organic Reactions
Role as a Nucleophile or Electrophile
The chemical behavior of o-toluenesulfonamide (B73098) is dictated by the dual nature of its sulfonamide functional group (-SO2NH2). This group allows the molecule to act as either a nucleophile or an electrophile depending on the reaction conditions.
As a nucleophile , the nitrogen atom in the sulfonamide group possesses a lone pair of electrons that can be donated to an electrophilic center. patsnap.com In the presence of a base, the sulfonamide can be deprotonated to form the corresponding anion (o-CH3C6H4SO2NH⁻). This anion is a potent nucleophile that readily participates in nucleophilic substitution reactions, such as the alkylation of the nitrogen atom.
Conversely, this compound can behave as an electrophile . The sulfur atom of the sulfonyl group (SO2) is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes the sulfur atom susceptible to attack by strong nucleophiles. This electrophilic character is central to the formation of sulfonamides from sulfonyl chlorides, where the sulfur atom is the electrophilic center attacked by an amine.
Reaction Mechanisms in Sulfonamide Formation and Transformation
The formation of this compound itself provides a classic example of a nucleophilic acyl substitution mechanism. The synthesis typically involves the reaction of o-toluenesulfonyl chloride with ammonia (B1221849). prepchem.com In this reaction, the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, yielding the stable sulfonamide.
The mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of ammonia attacks the electrophilic sulfur atom of o-toluenesulfonyl chloride.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The chloride ion, a good leaving group, is expelled.
Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the final this compound product and an ammonium (B1175870) chloride salt.
Transformations of this compound often involve reactions at the nitrogen atom. For instance, N-alkylation or N-arylation can occur via nucleophilic substitution, where the deprotonated sulfonamide anion attacks an alkyl or aryl halide. patsnap.com These reactions expand the synthetic utility of the parent compound, allowing for the creation of a diverse range of substituted sulfonamides. amebaownd.comorganic-chemistry.org
Participation in Substitution and Condensation Reactions
This compound is an active participant in both substitution and condensation reactions, which are fundamental to its role in organic synthesis.
Substitution Reactions: As mentioned, the deprotonated form of this compound is an excellent nucleophile for SN2 reactions. patsnap.com It can react with various electrophiles, such as alkyl halides or epoxides, to form N-substituted sulfonamides. This reactivity is harnessed in the synthesis of various pharmaceutical and agrochemical compounds. amebaownd.com Mechanistic studies have shown that these reactions are often accelerated by iron catalysts, proceeding through an α-adduct that serves as an electrophile for substitution with the sulfonamide nucleophile. acs.org
Condensation Reactions: this compound can also undergo condensation reactions, particularly with carbonyl compounds like aldehydes and ketones. patsnap.com These reactions, often catalyzed by acid or base, can lead to the formation of N-sulfonyl-imines (Schiff bases). The mechanism involves the initial nucleophilic addition of the sulfonamide nitrogen to the carbonyl carbon, followed by the elimination of a water molecule. These imine intermediates are valuable in the synthesis of more complex heterocyclic structures.
| Reaction Type | Reactant | Product Type | Mechanistic Feature |
| Nucleophilic Substitution | Alkyl Halide | N-Alkyl-o-toluenesulfonamide | SN2 attack by sulfonamide anion |
| Condensation | Aldehyde/Ketone | N-Sulfonyl-imine | Nucleophilic addition followed by dehydration |
Mechanistic Studies of this compound as a Leaving Group
While the this compound anion itself is not a typical leaving group, the related p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic chemistry. The principles governing its leaving group ability are directly relevant. The tosyl group's effectiveness stems from the ability of the resulting tosylate anion (TsO⁻) to stabilize the negative charge through resonance across the three oxygen atoms and the aromatic ring.
In reactions where a derivative of this compound is used to protect an amine (forming an N-tosyl compound), the entire sulfonamide moiety can be cleaved under specific reductive conditions. Mechanistic studies on the deprotection of N-tosylamides have explored various reagents. For example, reductive cleavage using reagents like lithium and a catalytic amount of naphthalene (B1677914) proceeds under mild conditions. organic-chemistry.org In some radical-polar crossover reactions, an azidyl group can act as a leaving group, with byproducts including p-toluenesulfonamide (B41071) being isolated, providing indirect mechanistic insight. nih.gov
Advanced Spectroscopic Techniques for Elucidating Reaction Pathways
Modern spectroscopic methods are indispensable for detailing the intricate mechanisms of reactions involving this compound.
NMR Spectroscopy in Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of reactants, intermediates, and products in reactions involving this compound. conicet.gov.ar
¹H and ¹³C NMR: These techniques are routinely used to confirm the structure of synthesized sulfonamides and to monitor the progress of a reaction. For example, in the synthesis of dihydroquinoline sulfonamides from methanesulfonamide (B31651) and p-toluenesulfonamide, ¹H and ¹³C NMR data were crucial for characterizing the final products. mdpi.com
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can establish connectivity between atoms, which is vital for identifying unknown byproducts or transient intermediates.
In-situ NMR: By running a reaction directly inside an NMR spectrometer, chemists can observe the formation and decay of species in real-time, providing direct evidence for proposed mechanistic pathways.
| NMR Technique | Application in this compound Reaction Analysis |
| ¹H NMR | Tracking disappearance of starting materials and appearance of products. |
| ¹³C NMR | Confirming the carbon skeleton of products and intermediates. |
| 2D NMR (COSY, HSQC) | Elucidating the complete structure of complex products. |
Mass Spectrometry in Reaction Pathway Determination
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for identifying reaction intermediates and understanding fragmentation patterns, which helps in piecing together reaction mechanisms. sigmaaldrich.comfu-berlin.de
In studies involving this compound, electrospray ionization (ESI-MS) is commonly used to gently ionize molecules from the reaction mixture, allowing for the detection of non-covalent intermediates and fragile species. sigmaaldrich.com Collision-induced dissociation (CID) in tandem MS experiments provides structural information by breaking down a selected ion and analyzing its fragments. researchgate.net For example, the fragmentation pathways of protonated N-alkyl-p-toluenesulfonamides have been studied, showing characteristic losses of the amine or an alkene, leading to the formation of the p-toluenesulfonamide cation (m/z 172) or the CH3-(C6H4)-SO2+ cation (m/z 155). researchgate.net Such fragmentation data is invaluable for identifying sulfonamide structures within complex mixtures. nih.gov
GC-MS analysis has also been used to identify oxidation products in reactions where related compounds like p-toluenesulfonamide are involved, providing definitive structural evidence for the final products of a mechanistic pathway. researchgate.net
Computational Chemistry in Mechanistic Elucidation
Computational chemistry has emerged as an indispensable tool for the detailed investigation of organic reaction mechanisms. By modeling chemical systems at the atomic level, it provides profound insights into complex processes that are often difficult or impossible to probe through experimental means alone. acs.org These theoretical methods allow for the characterization of transient species like intermediates and transition states, the mapping of complete reaction energy profiles, and the quantitative assessment of various mechanistic hypotheses. diva-portal.org In the context of this compound, computational approaches are pivotal in elucidating its reactivity, predicting reaction outcomes, and understanding the subtle electronic and steric factors that govern its chemical transformations. The synergy between computational modeling and experimental results provides a comprehensive understanding of the underlying principles of a reaction. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum chemical method widely employed in the study of organic reactions due to its favorable balance of computational accuracy and efficiency. diva-portal.org DFT calculations are used to determine the electronic structure of molecules, from which a wide array of chemical properties can be derived. researchgate.net This includes optimizing the geometries of reactants, intermediates, and products, as well as calculating their thermodynamic stabilities. researchgate.net
In the study of this compound, DFT is instrumental in understanding its fundamental reactive properties. For instance, in the oxidation of this compound to o-benzoic sulfimide (B8482401) (saccharin), DFT can be used to model the proposed intermediates and evaluate the electronic changes occurring at the sulfonamide and methyl groups. mdpi.com Calculations can reveal how the electron-withdrawing sulfonyl group influences the reactivity of the adjacent methyl group, making it susceptible to oxidation.
Key applications of DFT in studying this compound's reactivity include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule and any associated reaction intermediates. researchgate.net
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to identify sites of nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of reactivity towards electrophiles and nucleophiles, respectively. researchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer interactions between filled and vacant orbitals within the molecule, which can explain the stability of certain conformations or intermediates. acs.org
The data generated from DFT calculations offer a quantitative basis for rationalizing observed experimental outcomes. For example, calculated bond lengths and angles in a proposed intermediate can support or refute a particular mechanistic step.
Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Reaction Intermediate of this compound This table presents hypothetical data to illustrate the typical output of DFT calculations.
| Property | Calculated Value | Significance in Mechanistic Analysis |
|---|---|---|
| C-S Bond Length | 1.78 Å | Indicates the strength and nature of the bond between the aryl ring and the sulfur atom. |
| S-N Bond Length | 1.65 Å | Reflects the degree of double bond character and delocalization in the sulfonamide group. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |
| NBO Charge on Nitrogen | -0.85 e | Quantifies the partial charge, indicating its potential as a nucleophilic center. |
Transition State Modeling and Energy Profiling
While DFT can characterize stable points on a potential energy surface (reactants, intermediates, products), its power in mechanistic elucidation is fully realized through the modeling of transition states (TS). A transition state is the highest energy structure along a reaction coordinate, representing the kinetic barrier that must be overcome for a reaction to proceed. arxiv.org Locating and characterizing these fleeting structures is a primary goal of computational mechanistic studies. nih.gov
Computational methods, often using DFT, can perform a transition state search to find the specific geometry of the TS. nsf.gov Once a candidate structure is found, frequency calculations are performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov Further, Intrinsic Reaction Coordinate (IRC) calculations can be run to verify that the located transition state correctly connects the desired reactant and product. nih.gov
The energies of the reactants, transition states, and intermediates are then used to construct a reaction energy profile, or reaction coordinate diagram. chemrxiv.org This profile provides a visual and quantitative representation of the entire reaction pathway. The height of the energy barrier from the reactant to the transition state is the activation energy (ΔG‡). By comparing the activation energies of different possible pathways, chemists can predict which mechanism is kinetically favored. nsf.gov
For a reaction involving this compound, such as its participation as a nucleophile, computational chemists could model several potential pathways. acs.org For example, they could compare a concerted mechanism with a stepwise mechanism. By calculating the energy profile for each, the pathway with the lowest activation energy would be identified as the most probable route. chemrxiv.org This approach allows for the definitive exclusion of high-energy, unfeasible mechanisms and provides strong, quantitative support for the most likely one. chemrxiv.org
Table 2: Example Reaction Energy Profile Data for a Hypothetical Stepwise Reaction of this compound This table presents hypothetical data for a reaction: Reactant -> TS1 -> Intermediate -> TS2 -> Product. Energies are relative to the reactant.
| Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactant Complex | 0.0 | Initial state of the reacting molecules. |
| Transition State 1 (TS1) | +21.5 | Energy barrier for the formation of the intermediate. This is the rate-determining step. |
| Intermediate | -5.2 | A stable, but transient, species formed during the reaction. |
| Transition State 2 (TS2) | +10.8 | Energy barrier for the conversion of the intermediate to the product. |
| Product Complex | -15.0 | Final state of the reaction; overall process is exothermic. |
O Toluenesulfonamide As a Versatile Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
O-Toluenesulfonamide (B73098) serves as a fundamental starting material in the construction of intricate organic structures. ontosight.ai Its reactivity allows for the introduction of the toluenesulfonyl group into other molecules, facilitating the assembly of more complex chemical entities.
Synthesis of Sulfonamide Derivatives with Enhanced Bioactivity
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. This compound provides a readily available source of the toluenesulfonyl moiety, which can be incorporated into various molecular scaffolds to generate novel sulfonamide derivatives. ontosight.ai Researchers have explored the synthesis of new sulfonamides derived from amino acids and this compound, which have shown promising pharmacological activities, including antimicrobial and antioxidant properties. researchgate.netresearchgate.net The synthesis often involves the reaction of o-toluenesulfonyl chloride (derived from this compound) with amines or amino acids. researchgate.netresearchgate.net
Table 1: Examples of Bioactive Sulfonamide Derivatives Synthesized Using Toluenesulfonamide Precursors
| Derivative Class | Starting Materials | Reported Bioactivity |
| Toluene-sulfonamide dipeptide derivatives | Amino acids, 4-methylphenylsulfonyl chloride | Antiplasmodial, Antioxidant researchgate.netresearchgate.net |
| Amino acid-derived sulfonamides | α-amino acids, 4-methylphenylsulphonyl chloride | Antimicrobial researchgate.net |
| Benzimidazole-sulfonyl derivatives | Benzimidazole scaffold, Sulfonamide derivatives | Antimicrobial, Anti-inflammatory nih.gov |
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives are valuable building blocks in the synthesis of various heterocyclic systems. jinlichemical.com For instance, it can be used in the preparation of nitrogen-containing heterocycles. jinlichemical.com Research has demonstrated its use in the synthesis of 2-aryl-3-aminobenzofuran derivatives through a multicomponent reaction. rsc.org Furthermore, N,N'-bis(p-toluenesulfonyl)-3,7-bis(methylene)-1,5-diazacyclooctane, prepared from p-toluenesulfonamide (B41071), undergoes unusual transannular cyclizations to form various bicyclic and triheterocyclic systems. acs.org
Application in Protecting Group Chemistry for Amines
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction. The toluenesulfonyl ("tosyl") group, derived from toluenesulfonamide, is a widely used protecting group for amines. wikipedia.org The tosyl group is known for its stability under a variety of reaction conditions. researchgate.net
The protection process typically involves reacting the amine with tosyl chloride in the presence of a base. wikipedia.org This forms a stable sulfonamide, effectively masking the amine's reactivity. While the tosyl group is robust, methods have been developed for its removal (deprotection) when the synthesis requires the amine to be unmasked, although this can sometimes be challenging. researchgate.netgoogle.com
Role in Dehydration, Oxidation, and Coupling Reactions
Beyond its role as a building block and protecting group, this compound and its related p-isomer are involved in various types of chemical transformations. patsnap.com
Dehydration Reactions: While specific examples directly involving this compound are less common in readily available literature, the broader class of sulfonamides can participate in or facilitate dehydration processes.
Oxidation Reactions: this compound can be oxidized to produce saccharin (B28170), a well-known artificial sweetener. google.com An improved oxidation process using chromium oxide and periodic acid has been developed to enhance the efficiency of this conversion. google.com
Coupling Reactions: The sulfonamide moiety can be involved in coupling reactions, particularly in the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for creating complex molecules, and substrates containing sulfonamide groups can participate in these transformations. acs.org
Intermediate in Agrochemical Synthesis
The versatility of this compound extends to the agricultural sector, where it serves as a key intermediate in the synthesis of various agrochemicals. patsnap.comdatahorizzonresearch.com
Development of Pesticides and Herbicides
This compound is utilized in the formulation of certain pesticides and herbicides. patsnap.comdatahorizzonresearch.comjustdial.com Its incorporation into the molecular structure of these agrochemicals can contribute to their efficacy in controlling pests and unwanted vegetation, thereby helping to improve crop yields. jinlichemical.comjustdial.comamebaownd.com Derivatives of N-ethyl-o,p-toluene sulfonamide, for example, can be modified to possess pesticidal or herbicidal activity. jinlichemical.com
Utilization in Specialty Chemicals and Materials Science
This compound (OTS) is a versatile chemical intermediate with significant applications in the fields of specialty chemicals and materials science. Its unique chemical structure, featuring a sulfonamide group attached to a toluene (B28343) ring, allows it to serve as a crucial building block and performance-enhancing additive in a variety of advanced materials. Its utility spans from improving the physical properties of polymers to being a fundamental component in the synthesis of vibrant fluorescent pigments.
Additive in Polymer Science
In polymer science, this compound, often used as a mixture with its para-isomer (p-toluenesulfonamide), is valued as a reactive additive. nih.govindustrialchemicals.gov.au It can be incorporated into polymer matrices to alter their macroscopic properties, enhancing their processability and end-use performance characteristics.
A primary application of this compound is as a plasticizer. nih.govspectrumchemical.com Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. This compound and its isomer mixture (o/p-toluenesulfonamide or OPTSA) are particularly effective as reactive plasticizers for various thermosetting and thermoplastic resins. penpet.com As a reactive plasticizer, it can chemically combine with the polymer, which makes its effect more durable. penpet.com
The addition of this compound improves the flow properties of thermosetting resins like melamine, urea, and phenolic resins. nih.govpenpet.com It also imparts flexibility to coatings and materials derived from natural polymers such as casein, shellac, and soy protein. nih.govpenpet.com Its compatibility extends to polyamide and cellulose-based resins, where it works by inserting its molecules between the polymer chains, thereby weakening the intermolecular forces and increasing flexibility. made-in-china.com This is particularly useful in producing flexible polyamide films and softer cellulose-based products. made-in-china.com Furthermore, this compound is a key component in the formulation of hot-melt adhesives. nih.govfishersci.fiottokemi.comottokemi.com
Table 1: this compound as a Plasticizer in Various Resins
| Resin Type | Effect of this compound Addition | Application Area |
| Thermosetting Resins | ||
| Melamine, Urea, Phenolic Resins | Improves flow properties | Coatings, Laminates |
| Natural Polymer Resins | ||
| Casein, Shellac, Soy Protein | Imparts flexibility | Coatings |
| Thermoplastic Resins | ||
| Polyamide Resins | Enhances flexibility and softness | Flexible films, Molded parts |
| Cellulose-based Resins | Increases plasticity and elasticity | Coatings, Films |
| Adhesives | ||
| Hot-Melt Adhesives | Acts as a plasticizer | Bonding applications |
Beyond its role as a plasticizer, this compound and its derivatives are utilized in the more complex modification and functionalization of polymers. This involves chemically altering the polymer to introduce new functional groups or change its architecture, thereby tailoring its properties for specific advanced applications. ontosight.ai
Research has demonstrated the use of toluenesulfonamide-based chemistry in the surface modification of polymers. For instance, processes have been developed for the functionalization of low-density polyethylene (B3416737) (LDPE) film surfaces. acs.org Such modifications can change the surface properties of the polymer, for example, to improve adhesion or to attach bioactive compounds. acs.org
In the realm of polymer synthesis, toluenesulfonamide derivatives can act as precursors for functionalized monomers. These monomers are then polymerized to create polymers with specific end-groups or functionalities integrated into the polymer backbone. An example includes the synthesis of sulfonamide-functionalized poly(styrene oxide), where the sulfonamide group provides a site for further chemical reactions or imparts specific properties to the resulting polymer. researchgate.net These organocatalyzed, ring-opening polymerizations represent a sophisticated method for producing high molecular weight, end-functionalized polymers under controlled conditions. researchgate.net
Table 2: Research on Polymer Modification with Toluenesulfonamides
| Polymer | Modification Type | Purpose / Outcome |
| Low-Density Polyethylene (LDPE) | Surface Functionalization | Introduction of functional groups on the polymer surface. acs.org |
| Poly(styrene oxide) | Synthesis of Functionalized Polymer | Creation of a polymer with a sulfonamide functional group for potential further reactions. researchgate.net |
Plasticizers for Resins and Adhesives
Chemical Intermediate for Fluorescent Pigments
This compound is a critical raw material in the manufacture of daylight fluorescent pigments. nih.govindustrialchemicals.gov.aufishersci.fiottokemi.comottokemi.com These pigments are not simply dyed particles; they consist of a fluorescent dye dissolved in a transparent, brittle polymer matrix. This compound is a key component in forming this specialized resin matrix. scribd.comnuomengchemical.com
The process involves a polycondensation reaction. This compound (or a mixture of o- and p-isomers) is reacted with an aldehyde, most commonly formaldehyde (B43269) or its polymer paraformaldehyde, and an amino compound such as benzoguanamine (B160333) or melamine. scribd.comgoogle.comgoogle.com This reaction creates a thermosetting sulfonamide-formaldehyde resin. The fluorescent dye is dissolved in this resin during the manufacturing process, resulting in a solid solution. google.com
This resinous material serves to encapsulate the dye, protecting it and forming a rigid, transparent medium that is essential for the fluorescent effect. The properties of the toluenesulfonamide-formaldehyde resin, such as its high softening point, friability, and light-fastness, are crucial for producing a stable and brilliant pigment that can be ground into a fine powder for use in inks, coatings, and plastics. scribd.comgoogle.com The specific ratio of toluenesulfonamide to the other reactants like benzoguanamine and formaldehyde is carefully controlled to optimize the pigment's properties, including its melting point and thermal stability. scribd.com
Table 3: Components in the Synthesis of Fluorescent Pigment Resins Using this compound
| Component Category | Specific Chemical Example(s) | Role in Synthesis |
| Aromatic Sulfonamide | This compound, p-Toluenesulfonamide | Forms the primary resin backbone. scribd.comgoogle.com |
| Aldehyde | Formaldehyde, Paraformaldehyde | Cross-linking agent that reacts with the sulfonamide and amino compound. scribd.comgoogle.comgoogle.com |
| Amino Compound | Benzoguanamine, Melamine | Co-condenses with the sulfonamide and aldehyde to build the polymer matrix. scribd.comgoogle.com |
| Fluorescent Dye | Rhodamine B, Rhodamine 7G, Brilliant Yellow 6G | Provides the color and fluorescence; becomes dissolved in the resin matrix. scribd.com |
Pharmacological and Biological Research Applications of O Toluenesulfonamide Derivatives
Antimicrobial and Anti-inflammatory Properties of Sulfonamides
Derivatives of o-toluenesulfonamide (B73098) are part of the broader sulfonamide class of compounds, which have been extensively studied for their therapeutic potential, including antimicrobial and anti-inflammatory effects. ontosight.aiontosight.ai The sulfonamide moiety is a critical pharmacophore that imparts significant biological activity.
The general mechanism for the antibacterial action of sulfonamide drugs is their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase. patsnap.com This enzyme is vital for bacteria in the synthesis of folic acid. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs block the metabolic pathway, thereby halting bacterial growth and replication. patsnap.com
While specific anti-inflammatory studies on this compound derivatives are not as widely documented as for other sulfonamides, the class is known to produce compounds with anti-inflammatory properties. uobaghdad.edu.iq This is often linked to the inhibition of enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenases. wjpsonline.comresearchgate.net
The this compound scaffold is a building block for molecules designed to inhibit various enzymes. ontosight.aiacs.org Research into sulfonamide derivatives has shown potent inhibitory activity against several key enzymes implicated in disease. For instance, sulfonamides are employed to synthesize inhibitors of β-secretase for Alzheimer's disease and dipeptidyl peptidase IV inhibitors for diabetes. acs.org
Studies on related toluenesulfonamide derivatives have demonstrated their potential as enzyme inhibitors. Although many studies use the para-isomer as a starting material, they establish the capacity of the toluenesulfonamide core to generate potent inhibitors. For example, derivatives have been synthesized and tested for their inhibitory effects against α-glucosidase and lipoxygenase, enzymes relevant to diabetes and inflammation, respectively. wjpsonline.comresearchgate.net One such study identified N-pentyl-N-(2,4-dimethylphenyl)-4-toluenesulfonamide as a notable inhibitor of both enzymes. wjpsonline.com
Table 1: Enzyme Inhibition by Toluenesulfonamide Derivatives Note: The following data is from studies on p-toluenesulfonamide (B41071) derivatives, illustrating the potential of the toluenesulfonamide scaffold.
| Compound Class | Target Enzyme | Biological Relevance | Research Finding |
|---|---|---|---|
| N-substituted-N-(2,4-dimethylphenyl)-4-toluenesulfonamides | α-Glucosidase | Type-2 Diabetes | Compound 5f (N-pentyl derivative) showed the best inhibitory potential among the tested series. wjpsonline.com |
| N-substituted-N-(2,4-dimethylphenyl)-4-toluenesulfonamides | Lipoxygenase | Inflammation | Compound 5f (N-pentyl derivative) was the most active inhibitor against lipoxygenase. wjpsonline.com |
Understanding the interactions between a drug molecule and its target protein is fundamental to rational drug design. This compound derivatives are studied for their potential to bind with specific enzymes or receptors. ontosight.ai The sulfonamide group is capable of forming strong hydrogen bonds and other electrostatic interactions with amino acid residues in the active site of a protein, which is a key factor in its biological activity. researchgate.net
Computational methods like molecular docking are used to predict and analyze these interactions. researchgate.net Such studies help in understanding how a ligand fits into a protein's binding pocket and can guide the synthesis of more potent and selective inhibitors. For example, molecular docking of sulfonamide derivatives has been used to reveal hydrogen bonding interactions with amino acids, explaining the observed biological activity. researchgate.net this compound itself has been studied as a ligand in the context of catalysis, highlighting its ability to coordinate with metal centers in complex chemical structures.
Enzyme Inhibition Studies
Investigational Therapeutic Applications
The versatility of the this compound structure makes it a valuable starting point for the development of investigational drugs targeting complex diseases like cancer and Alzheimer's. acs.orgjinlichemical.com
Sulfonamide derivatives have emerged as a promising class of anticancer agents. uobaghdad.edu.iqmdpi.com Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, disruption of the cell cycle, and inhibition of tubulin polymerization or angiogenesis. mdpi.com While extensive research has been conducted on its isomer, p-toluenesulfonamide (PTS), which shows potent anti-tumor activity against various cancers, this compound is recognized as a precursor for creating novel anticancer compounds. jinlichemical.comnih.govfrontiersin.org
The general strategy involves modifying the o/p-toluenesulfonamide structure to enhance its efficacy and target-specificity. jinlichemical.com Research has shown that aromatic sulfonamides can interfere with the growth of tumor cells, and this compound provides a readily available scaffold for creating libraries of such compounds for screening. nih.gov
Table 2: Anticancer Research on Toluenesulfonamide Note: The following findings are based on research on p-toluenesulfonamide (PTS), demonstrating the therapeutic potential of the core structure.
| Cancer Type | Research Focus | Mechanism/Finding |
|---|---|---|
| Tongue Squamous Cell Carcinoma | In vitro studies | PTS was found to induce both apoptosis and necrosis in cancer cells. nih.gov |
| Hepatocellular Carcinoma | In vitro & in vivo studies | PTS inhibits tumor growth through the inhibition of the Akt-dependent and -independent mTOR/p70S6K pathways. frontiersin.org |
Derivatives of sulfonamides are actively being investigated as potential treatments for Alzheimer's disease (AD). researchgate.net The multifaceted nature of AD pathology calls for multi-target drugs, and the sulfonamide scaffold is well-suited for this purpose. Research has focused on developing sulfonamide derivatives that can inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the cognitive decline associated with AD. researchgate.netnih.gov
This compound is a key precursor used to synthesize β-secretase inhibitors, another important target in AD research aimed at reducing the production of amyloid-β plaques. acs.org Hybrid molecules incorporating a toluenesulfonamide fragment have been developed that show potent dual inhibition of both AChE and BChE. ncats.io These compounds are designed to interact with both the catalytic and peripheral anionic sites of the enzymes, potentially blocking amyloid-β aggregation in addition to their primary enzyme-inhibiting function. nih.gov
Anticancer Research and Mechanisms
Precursor in Drug Development and New Drug Formulations
The most significant and well-established role of this compound is as a versatile chemical intermediate in the synthesis of a wide range of commercially important products. datahorizzonresearch.com Its chemical structure and reactivity are highly valued for creating the complex molecular architectures required for advanced drug formulations. datahorizzonresearch.com
It is a key precursor in the preparation of important pharmaceutical products, including the antibiotic Thiamphenicol, the antibacterial agent Chloramphenicol, and the herbicide Chlorsulfuron. acs.org Historically, it was also a primary intermediate for the production of the artificial sweetener saccharin (B28170). smolecule.com The demand for high-purity, pharmaceutical-grade this compound is closely tied to the expansion of the pharmaceutical industry and ongoing research into new therapeutic agents. datahorizzonresearch.com Its use as a building block ensures a steady demand from pharmaceutical manufacturers worldwide for the production of life-saving medications. datahorizzonresearch.com
Table 3: Compounds Synthesized Using this compound as a Precursor
| Product | Class/Use | Significance |
|---|---|---|
| Thiamphenicol | Antibiotic | Broad-spectrum antibiotic. acs.org |
| Chloramphenicol | Antibiotic | Broad-spectrum antibiotic. acs.org |
| Chlorsulfuron | Herbicide | Agricultural crop protection. acs.org |
| Saccharin | Artificial Sweetener | Historically significant synthesis route. smolecule.com |
| β-secretase inhibitors | Investigational Drug (Alzheimer's) | Key precursor for this class of therapeutic agents. acs.org |
Biological Activity and Structure-Activity Relationships (SAR)
This compound and its derivatives represent a versatile class of organic compounds that have been extensively studied for a range of biological activities. ontosight.ai Research has explored their potential as antibacterial, antifungal, antiviral, and anticancer agents. ontosight.aipatsnap.com The core structure, consisting of a toluene (B28343) ring attached to a sulfonamide group, provides a scaffold that can be modified to enhance specific biological effects. ontosight.ai These modifications allow for specific interactions with biological molecules, such as enzymes or receptors. ontosight.ai
Derivatives of the isomeric p-toluenesulfonamide have demonstrated a broad spectrum of activities, including acting as antibacterial, antifungal, anti-inflammatory, and anticancer agents. mdpi.com Aromatic sulfonamides, in general, have been reported to interfere with the growth of tumor cells. mdpi.com In the context of this compound, a study identified a mixture of N-ethyl-toluenesulfonamide (NETSA) regioisomers (ortho, para, and meta) as being responsible for cytotoxic effects on odontoblast-like cells. mdpi.com The organic constituents of a dental biomaterial containing these compounds led to a significant decrease in metabolic activity and an increase in cell death. mdpi.com
Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical structure of these derivatives influences their biological potency.
Influence of Spacing Groups: A comparative study of N,N-Diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts revealed that the insertion of a methylene (B1212753) (CH2) group between the phenyl ring and the sulfonyl (SO2) group significantly increased antibacterial activity. scispace.comscialert.net The α-toluenesulfonamide derivatives, which possess this spacer, showed greater potency against both S. aureus and E. coli than the p-toluenesulfonamide derivatives where the sulfonyl group is directly linked to the phenyl ring. scispace.comscialert.net
Effect of Chain Length: In a series of synthesized aryldisulfonamides, it was observed that the antimicrobial activity decreased as the length of the carbon chain connecting the sulfonamide moieties increased. tandfonline.comtandfonline.com
Impact of Physicochemical Properties: Computational studies and SAR analysis of aryldisulfonamide derivatives showed that the most active compound against E. coli and S. enteritidis, a sulfonyl hydrazide, possessed low lipophilicity and high water solubility. tandfonline.comtandfonline.com
Substitution on the Sulfonamide Nitrogen: The synthesis of various N-aryl substituted p-toluenesulfonamides has been explored. who.int These derivatives have shown promising antibacterial and antifungal activities, with some compounds exhibiting higher activity than standard drugs like ciprofloxacin (B1669076) and ketoconazole. who.int
Table 1: Structure-Activity Relationship (SAR) Findings for Toluenesulfonamide Derivatives
| Structural Modification | Effect on Biological Activity | Example Compound Class | Target Organisms/Cells | References |
| Insertion of a CH₂ group between the phenyl and sulfonyl groups | Increased antibacterial activity | α-Toluenesulfonamides | S. aureus, E. coli | scispace.comscialert.net |
| Increased carbon chain length in aryldisulfonamides | Decreased antimicrobial activity | Aromatic disulfonamides | Gram-positive and Gram-negative bacteria | tandfonline.comtandfonline.com |
| Low lipophilicity and high solubility | Increased antimicrobial activity | 4-methylbenzenesulfonyl hydrazide | E. coli, S. enteritidis | tandfonline.comtandfonline.com |
| N-aryl substitution | Potent antibacterial and antifungal activity | N-(aryl) substituted p-toluenesulfonamides | K. pneumoniae, P. aeruginosa, E. coli, S. aureus, S. typhi, C. albicans, A. niger | who.int |
| N-ethyl substitution | Cytotoxicity | N-ethyl-toluenesulfonamide (ortho, para, meta mixture) | MDPC-23 odontoblast-like cells | mdpi.com |
Metabolic Pathways and Metabolite Identification in Biological Systems
The metabolic fate of this compound has been investigated in both animal models and humans. Following oral administration in rats, the compound is rapidly absorbed and primarily eliminated through urine, with approximately 90% excreted within 24 hours. Fecal excretion is minimal. In humans, the excretion process is comparatively slower. oecd.org
The primary metabolic pathway involves oxidation of the methyl group on the toluene ring. The main metabolites identified in both rats and humans are 2-sulfamoylbenzyl alcohol and its subsequent phase II conjugates, specifically sulfate (B86663) and glucuronic acid conjugates. oecd.org These conjugated forms account for a significant portion of the metabolites found in urine—around 80% in rats and 35% in humans. oecd.org
Another identified metabolic pathway leads to the formation of saccharin, which is also detected as a metabolite in urine. smolecule.com This conversion is more predominant in humans (35% of urinary metabolites) than in rats (3%). oecd.orgnih.gov Further oxidation can lead to the formation of 2-sulfamoylbenzoic acid. smolecule.comnih.gov Other minor metabolites that have been identified include N-acetyltoluene-2-sulfonamide. nih.gov
Table 2: Identified Metabolites of this compound in Biological Systems
| Metabolite | Biological System | Percentage of Urinary Metabolites (if reported) | References |
| 2-Sulfamoylbenzyl alcohol | Rats, Humans | Part of the 80% (Rats) and 35% (Humans) total with conjugates. oecd.org | oecd.orgsmolecule.com |
| 2-Sulfamoylbenzyl alcohol sulfate conjugate | Rats, Humans | Part of the 80% (Rats) and 35% (Humans) total with parent alcohol. oecd.org | oecd.org |
| 2-Sulfamoylbenzyl alcohol glucuronic acid conjugate | Rats, Humans | Part of the 80% (Rats) and 35% (Humans) total with parent alcohol. oecd.org | oecd.org |
| Saccharin | Humans, Rats | 35% (Humans), 3% (Rats) | oecd.orgsmolecule.comnih.gov |
| 2-Sulfamoylbenzoic acid | Humans | 2% - 4% | smolecule.comnih.gov |
| N-Acetyltoluene-2-sulfonamide | Humans | 2% - 6% | smolecule.comnih.gov |
Environmental Fate and Ecotoxicological Studies of O Toluenesulfonamide
Environmental Pathways and Distribution
The environmental distribution of o-toluenesulfonamide (B73098) is largely governed by its physical and chemical properties, particularly its water solubility and low vapor pressure. oecd.org Modeling studies, such as a generic level III fugacity model, indicate that if this compound is released into the air, it tends to partition into the water and soil compartments. oecd.org When released directly into water, it is expected to remain predominantly in the water column. oecd.org If introduced into the soil, a significant portion, estimated at around 40%, is likely to migrate into the water compartment. oecd.org
This compound is a white crystalline solid that is soluble in water. oecd.org Its water solubility has been reported as 1.6 g/L, or 1620 mg/L, at 25°C. oecd.orgnih.govfishersci.com The compound has a very low vapor pressure, measured at 6.6 x 10⁻⁵ Pascals at 25°C, which is considered negligible. oecd.org Due to this low vapor pressure, if this compound is released into the atmosphere, it is expected to exist mainly in the particulate phase rather than as a vapor. oecd.orgnih.gov This particulate-phase compound can then be removed from the atmosphere through wet and dry deposition. oecd.orgnih.gov
| Property | Value | Temperature | Source(s) |
| Water Solubility | 1.6 g/L | 25°C | oecd.orgfishersci.com |
| Vapor Pressure | 6.6 x 10⁻⁵ Pa | 25°C | oecd.org |
| log Pow | 0.84 | 25°C | oecd.orgoecd.org |
Studies on the biodegradability of this compound indicate that it is not readily biodegradable. oecd.org An OECD Test Guideline 301C (MITI test) showed 0% biodegradation based on Biochemical Oxygen Demand (BOD) over a 14-day period, suggesting that biodegradation is not a significant environmental fate process in water or soil. oecd.orgnih.gov
Furthermore, the compound is stable against hydrolysis. oecd.org Testing according to OECD Guideline 117 found the substance to be stable at pH levels of 4, 7, and 9 when held at 50°C for five days. oecd.org this compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, indicating it is not expected to be susceptible to direct photolysis by sunlight. nih.gov However, in the atmosphere, vapor-phase this compound may be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 13 days for this reaction. nih.gov
| Test Type | Guideline | Result | Conclusion | Source(s) |
| Biodegradation | OECD TG 301C | 0% BOD after 14 days | Not readily biodegradable | oecd.orgnih.gov |
| Hydrolysis | OECD TG 117 | Stable at pH 4, 7, 9 (50°C, 5 days) | Hydrolysis is not expected | oecd.org |
| Atmospheric Photodegradation | Estimation | 13-day half-life (vapor phase) | Potential for degradation in air | nih.gov |
The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. oecd.orgnih.govfishersci.se This is supported by its low octanol-water partition coefficient (log Pow) of 0.84 and experimental bioconcentration factor (BCF) values. oecd.org An OECD Test Guideline 305 study determined the BCF to be less than 2.6, which suggests that the substance does not bioaccumulate significantly in aquatic life. oecd.orgfishersci.se Another source reports a BCF range of 0.4 to 2.6, further confirming a low potential for bioconcentration. nih.govtcichemicals.com
| Parameter | Guideline | Value | Implication | Source(s) |
| Bioconcentration Factor (BCF) | OECD TG 305 | < 2.6 | Low bioaccumulation potential | oecd.orgfishersci.se |
| Octanol-Water Partition Coefficient (log Pow) | - | 0.84 | Low lipophilicity | oecd.org |
Persistence and Degradability in Environmental Matrices
Aquatic Ecotoxicity Assessment
Ecotoxicological testing of this compound has been conducted on species from three trophic levels: algae, aquatic invertebrates (daphnids), and fish. oecd.org
Based on available data, algae are the most sensitive aquatic organisms to this compound. oecd.org Chronic toxicity tests on the green algae Selenastrum capricornutum showed a 72-hour No-Observed-Effect Concentration (NOEC) of 7.7 mg/L based on growth inhibition. oecd.org Acute toxicity tests on the same species determined a 72-hour EC50 (Effective Concentration for 50% of the population) of 57 mg/L based on biomass. oecd.org
For aquatic invertebrates, a 48-hour acute toxicity test on Daphnia magna reported an EC50 of 210 mg/L. oecd.org A chronic study on the same species found a 21-day NOEC of 49 mg/L for reproduction. oecd.org
| Organism | Species | Test Type | Duration | Endpoint | Value (mg/L) | Source(s) |
| Algae | Selenastrum capricornutum | Acute | 72 h | EC50 (Biomass) | 57 | oecd.org |
| Algae | Selenastrum capricornutum | Acute | 72 h | ErC50 (Growth Rate) | 170 | oecd.org |
| Algae | Selenastrum capricornutum | Chronic | 72 h | NOEC (Growth) | 7.7 | oecd.org |
| Daphnid | Daphnia magna | Acute | 48 h | EC50 | 210 | oecd.org |
| Daphnid | Daphnia magna | Chronic | 21 d | NOEC (Reproduction) | 49 | oecd.org |
This compound demonstrates low acute toxicity to fish. oecd.orgfishersci.se A 96-hour study using the Japanese rice fish (Oryzias latipes) reported a Lethal Concentration (LC50) of greater than 100 mg/L. oecd.orgfishersci.se It is important to note that this study was conducted as a limit test, where only a single concentration (100 mg/L) and a control were examined, rather than a full dose-response analysis. oecd.org Another study on rainbow trout (Oncorhynchus mykiss) found a 96-hour LC50 of 120 mg/L. lgcstandards.com
| Species | Test Type | Duration | Endpoint | Value (mg/L) | Source(s) |
| Oryzias latipes (Japanese rice fish) | Acute | 96 h | LC50 | > 100 | oecd.orgfishersci.se |
| Oncorhynchus mykiss (Rainbow trout) | Acute | 96 h | LC50 | = 120 | lgcstandards.com |
Toxicity to Algae and Daphnids
Occurrence and Removal Efficiencies in Wastewater Treatment
This compound (o-TSA) is a compound of environmental interest due to its presence in various stages of the urban water cycle. Studies have consistently detected o-TSA in the influent of wastewater treatment plants (WWTPs), indicating its widespread use and disposal.
Research conducted in Berlin, Germany, investigated the presence of o-TSA in the city's aquatic environment. researchgate.netnih.gov The concentration of o-TSA in wastewater influents was found to range from 0.11 to 8 µg/L. researchgate.netnih.gov In another study focusing on Berlin's WWTPs, median concentrations were reported to be below 0.5 µg/L. fu-berlin.de Similarly, a seven-day monitoring campaign at the WWTP in Athens, Greece, found that o-TSA was present in 100% of the influent samples analyzed. nih.gov The compound has also been identified in industrial landfill leachate at a concentration of 1.88 µg/L in a specific sampling event. nih.gov
The removal of o-TSA during conventional wastewater treatment is notably inefficient and highly variable. researchgate.netnih.gov Unlike its isomer, para-toluenesulfonamide (p-TSA), which is typically removed with approximately 90% efficiency, o-TSA often persists through treatment processes. researchgate.netnih.govfu-berlin.de Effluent concentrations in the Berlin study were measured to be between 0.14 and 4 µg/L. researchgate.netnih.gov
A significant finding from multiple studies is the apparent formation of o-TSA during the wastewater treatment process. nih.govnih.gov Research in both Berlin and Athens observed that effluent concentrations of o-TSA were sometimes higher than influent concentrations. nih.govfu-berlin.denih.gov This suggests that o-TSA may be a biodegradation or bioconversion metabolite of other chemical precursors present in the wastewater. fu-berlin.de This phenomenon complicates efforts to control its release into the environment, as treatment plants can act as a source rather than a sink for this specific compound. fu-berlin.de
Table 1: Occurrence and Removal of this compound in Wastewater Treatment Plants
| Location/Study | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency | Source(s) |
|---|---|---|---|---|
| Berlin, Germany | 0.11 - 8 | 0.14 - 4 | Variable; concentrations can increase | researchgate.netnih.gov |
| Berlin, Germany | Median < 0.5 | Influent and effluent concentrations in same order of magnitude; effluent can exceed influent | Variable; concentrations can increase | fu-berlin.de |
Risk Assessment and Environmental Monitoring Strategies
The environmental risk assessment for this compound is informed by its ecotoxicological profile and its persistence in aquatic environments. Ecotoxicological data indicates that o-TSA has a low potential for bioaccumulation, with an experimental bioconcentration factor (BCF) of less than 2.6. oecd.org The compound is not readily biodegradable. oecd.org Acute toxicity studies have established a 96-hour lethal concentration (LC50) for fish (Oryzias latipes) at over 100 mg/L and a 48-hour median effective concentration (EC50) for the aquatic invertebrate Daphnia magna at 210 mg/L. oecd.org While these figures suggest low acute toxicity, the compound's persistence is a key factor in its long-term environmental risk.
Effective environmental monitoring is crucial for managing the risks associated with this compound. The standard analytical method for detecting o-TSA in environmental water samples is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). fu-berlin.denih.govresearchgate.net This technique is highly sensitive, achieving limits of detection in the nanogram-per-liter (ng/L) range, which allows for accurate quantification at environmentally relevant concentrations. nih.govresearchgate.net Monitoring campaigns in Europe have confirmed that o-TSA is ubiquitously present throughout the urban water cycle, from wastewater to surface water and potentially bank filtrate used for drinking water production. researchgate.netnih.gov These monitoring strategies are essential for tracking the compound's fate, validating the effectiveness (or lack thereof) of removal technologies, and providing the necessary data for robust risk assessments and regulatory decisions. icipe.orgresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | o-TSA |
| Para-toluenesulfonamide | p-TSA |
| Benzenesulfonamide | BSA |
| N-ethyl-o-toluenesulfonamide | |
| Diazinon |
Advanced Analytical Methodologies for O Toluenesulfonamide
Quantitative Determination in Complex Matrices
The accurate quantification of o-toluenesulfonamide (B73098) in diverse and complex samples is crucial for quality control and environmental monitoring. Several advanced analytical methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound. scientificlabs.co.ukresearchgate.netsielc.com Reversed-phase HPLC methods are commonly employed for the analysis of this compound in saccharin (B28170) and sodium saccharin. These methods offer the necessary selectivity and sensitivity for quantifying OTS, even in the presence of structurally similar compounds like p-toluenesulfonamide (B41071).
A study details a reversed-phase HPLC method for the determination of this compound and other polar impurities in saccharin. Another developed a sensitive HPLC method to determine this compound (OTSA) and other impurities in the drug substance Gliclazide, validating it according to ICH guidelines. researchgate.net The method demonstrated good specificity, with the limit of detection and quantification being well below the target concentration. researchgate.net The linearity of the method was established with a regression coefficient greater than 0.9922, and recovery rates were between 86.56% and 105.21%. researchgate.net
For the analysis of sweeteners, preservatives, and colors in soft drinks, a gradient liquid chromatographic method has been utilized. scielo.br Furthermore, HPLC methods can be made compatible with mass spectrometry (MS) by using volatile mobile phase additives like formic acid instead of phosphoric acid. sielc.com
| Parameter | Gliclazide Drug Substance researchgate.net | Soft Drinks scielo.br | General RP-HPLC sielc.com |
| Stationary Phase | C18 column | C18 column | Newcrom R1 |
| Mobile Phase | Not Specified | Acetonitrile (B52724)/Triethylammonium phosphate (B84403) buffer (pH 4.3) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |
| Detection | Not Specified | UV Detector | UV or MS Detector |
| Linearity (r²) | > 0.9922 | Not Specified | Not Specified |
| Recovery (%) | 86.56 - 105.21 | Not Specified | Not Specified |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the quantitative analysis of this compound, particularly in complex matrices like saccharin sodium. google.compatsnap.com This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of this compound even when co-eluting with other impurities, a common limitation in standard GC analysis. google.compatsnap.com
A patented GC-MS method for measuring o- and p-toluenesulfonamide in saccharin sodium involves the use of caffeine (B1668208) as an internal standard. google.compatsnap.com The method outlines specific chromatographic conditions, including the use of a low-polarity capillary column (e.g., 5% phenyl methyl polysiloxane) and a programmed temperature gradient. google.com The quantitative analysis is based on selected ions for both the analytes and the internal standard, enhancing the accuracy of the measurement. google.com For this compound, the quantitative ion is m/z 90. google.com Recoveries of approximately 90% have been reported for this compound using GC-based procedures. nih.gov
| Parameter | Value |
| Chromatographic Column | 5% phenyl methyl polysiloxane capillary column (30m x 0.25mm i.d., 0.25µm film thickness) |
| Carrier Gas Flow Rate | 1.0 mL/min |
| Temperature Program | 60°C (hold 3 min), then ramp to 180°C at 15°C/min (hold 9 min) |
| Internal Standard | Caffeine |
| Quantitative Ion (o-TSA) | m/z 90 |
| Quantitative Ion (Caffeine) | m/z 194 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of this compound in various environmental and wastewater samples. fu-berlin.denih.govnih.gov This technique is capable of detecting and quantifying this compound at very low concentrations, often in the nanogram per liter (ng/L) range. nih.gov
An analytical method based on LC-(ESI)-MS/MS was developed for the determination of this compound and other benzosulfonamides in wastewater. nih.gov This method achieved limits of detection between 11-89 ng/L and demonstrated good precision and recovery. nih.gov Another study utilized HPLC-MS/MS to detect this compound in environmental water samples with a limit of quantification down to 0.02 µg/L. fu-berlin.denih.gov The method employed isocratic liquid chromatography to separate the isomeric compounds this compound and p-toluenesulfonamide, which share the same precursor ion (m/z 170.1). fu-berlin.de
| Parameter | Value |
| Chromatographic Column | Sunfire C18 (3.5 µm; 2.1 x 150 mm) |
| Mobile Phase | 10% Acetonitrile, 90% Water (Isocratic) |
| Flow Rate | 0.20 mL/min |
| Precursor Ion (m/z) | 170.1 |
| Product Ion for Quantification (m/z) | 78.9 |
| Limit of Quantification (LOQ) | 0.02 µg/L |
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Techniques for Diverse Sample Types
Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound from aqueous matrices like wastewater and environmental water samples. fu-berlin.denih.gov The choice of SPE sorbent and elution solvents is crucial for achieving high recovery and clean extracts.
For the analysis of benzosulfonamides in wastewater, a carefully optimized SPE protocol resulted in recoveries ranging from 83% to 118%. nih.gov In another study focusing on environmental water samples, automated SPE was employed to enrich the analytes before LC-MS/MS analysis. fu-berlin.de The most commonly used extraction technique for these compounds in aqueous matrices is SPE, while other techniques like pressurized liquid extraction are used for solid matrices. researchgate.net
Spectroscopic Characterization in Analytical Contexts
Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.
Infrared (IR) and Ultraviolet (UV) spectroscopy, along with mass spectrometry, have been used to identify this compound isolated from commercial saccharin samples. oup.com The maximum UV absorption for this compound in 0.1 N HCl is at 270 nm and 276 nm, and in methanol (B129727), it is at 268 nm and 275 nm. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of this compound has been recorded, and the chemical shifts assigned. nih.govchemicalbook.com For instance, in DMSO-d6 at 60°C, characteristic shifts are observed for the aromatic and methyl protons. chemicalbook.com Digital NMR spectra are also available for comparison and quantification purposes. sigmaaldrich.comsigmaaldrich.com
Mass spectrometry, particularly GC-MS, provides characteristic fragmentation patterns. For this compound, prominent peaks in the mass spectrum include ions at m/z 90, 91, 106, and 171 (the molecular ion). nih.gov
| Technique | Key Data Points | Reference |
| UV Absorption (0.1 N HCl) | 270 nm, 276 nm | nih.gov |
| UV Absorption (Methanol) | 268 nm, 275 nm | nih.gov |
| ¹H NMR (DMSO-d6, 60°C) | A: 7.877 ppm, B: 7.465 ppm, C: 7.36 ppm, D: 7.35 ppm, E: 7.20 ppm, F: 2.605 ppm | chemicalbook.com |
| GC-MS (Top 5 Peaks) | m/z 90 (99.99%), 91 (75.17%), 106 (61.59%), 171 (31.65%), 65 (26.32%) | nih.gov |
Nuclear Magnetic Resonance (NMR) for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework. conicet.gov.ar Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and assess the purity by identifying characteristic signals corresponding to each unique atom in the molecule. conicet.gov.ar
The ¹H NMR spectrum of this compound displays distinct signals for the protons of the methyl group, the aromatic ring, and the sulfonamide (-NH₂) group. The methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns (multiplets) due to their coupling with each other. The amine protons may appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, including the methyl carbon, the two non-protonated aromatic carbons (one bearing the methyl group and one bearing the sulfonamide group), and the four protonated aromatic carbons. nih.gov The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the chemical environment, making NMR a powerful tool for identifying isomers and process-related impurities. conicet.gov.arorgsyn.org
Table 1: Typical NMR Spectral Data for this compound This table presents expected chemical shift ranges based on typical NMR data for this compound. Actual values can vary based on solvent and experimental conditions.
| Nucleus | Structural Assignment | Expected Chemical Shift (δ) in ppm | Signal Multiplicity |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.6 | Singlet |
| Amine Protons (-SO₂NH₂) | Variable, broad | Broad Singlet | |
| Aromatic Protons (Ar-H) | ~7.2 - 8.0 | Multiplets | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~20 | Quartet |
| Aromatic Carbons (Ar-C) | ~126 - 140 | Singlets and Doublets | |
| Source: Based on data from PubChem and typical values for similar structures. nih.gov |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. photothermal.com These methods are complementary and crucial for structural confirmation.
IR spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups. photothermal.com The spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. researchgate.net Other significant peaks include the N-H stretching of the sulfonamide group and various C-H and C=C stretching and bending vibrations from the aromatic ring and methyl group. nih.govfigshare.com
Raman spectroscopy measures the inelastic scattering of light and is often more sensitive to non-polar, symmetric bonds. photothermal.com This makes it effective for analyzing the aromatic ring and the sulfur backbone of the molecule. The combination of IR and Raman provides a more complete vibrational analysis. rsc.orgresearchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound This table outlines key functional groups and their typical absorption regions in an IR spectrum.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -SO₂NH₂ | 3350 - 3250 | Medium-Strong |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2975 - 2850 | Medium |
| S=O Asymmetric Stretch | -SO₂- | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | -SO₂- | 1170 - 1150 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |
| Source: Based on data from PubChem and general spectroscopy tables. nih.gov |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule and is used for the quantitative analysis and identification of this compound. nih.gov The primary chromophore in the molecule is the substituted benzene (B151609) ring. The interaction of UV light with the π-electrons of the aromatic system results in characteristic absorption bands.
The UV spectrum of this compound in a solvent like ethanol (B145695) or methanol typically shows absorption maxima related to π→π* transitions of the aromatic ring. figshare.com The position and intensity of these bands can be influenced by the solvent and the presence of the methyl and sulfonamide substituents on the ring. This technique is often used in conjunction with chromatography for the quantitative determination of this compound, for instance, when analyzing its presence as an impurity. nih.gov
Quality Control and Reference Standards
This compound is a well-characterized compound used as a pharmaceutical secondary standard and a Certified Reference Material (CRM) in quality control laboratories. sigmaaldrich.comfishersci.com Its most notable role in this context is as a major impurity found in the artificial sweetener saccharin, necessitating strict monitoring and control. fishersci.comscientificlabs.co.uk
The availability of this compound as a certified standard is crucial for the validation of analytical methods and for the accurate quantification of this impurity in raw materials and finished products. sigmaaldrich.com These reference materials are produced and certified under stringent quality management systems, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories), ensuring their traceability, purity, and reliability. fishersci.comscientificlabs.co.uk
Analytical methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the determination of this compound. sigmaaldrich.comscientificlabs.co.uk The use of a certified reference standard allows for precise calibration and ensures that the analytical results are accurate and reproducible.
Table 3: Quality Control and Reference Standard Information for this compound
| Parameter | Description |
| Material Type | Pharmaceutical Secondary Standard; Certified Reference Material (CRM). sigmaaldrich.comfishersci.com |
| Primary Application | Quality control testing; quantification of impurities, particularly in saccharin. fishersci.comscientificlabs.co.uk |
| Certification Standards | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. fishersci.comscientificlabs.co.uk |
| Traceability | Often offers multi-traceability to primary standards from pharmacopeias like USP, EP, and BP. scientificlabs.co.uk |
| Recommended Analytical Methods | Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comscientificlabs.co.uk |
| Source: Sigma-Aldrich, Scientific Laboratory Supplies, Fisher Scientific. sigmaaldrich.comfishersci.comscientificlabs.co.uk |
Computational Chemistry and Cheminformatics for O Toluenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of o-toluenesulfonamide (B73098). Methods like Density Functional Theory (DFT) are employed to model its behavior at the atomic level.
Molecular Geometry Optimization and Structural Parameters
Quantum chemical calculations have been used to investigate the conformational properties and molecular structure of this compound (also referred to as 2-methylbenzene sulfonamide or 2-MBSA). nih.gov Studies using methods such as B3LYP/6-311+G** and MP2/6-31G** have identified multiple stable conformers for the molecule. nih.govacs.org
The calculations indicate that the orientation of the S-N bond relative to the benzene (B151609) ring and the orientation of the NH2 group lead to four distinct stable conformers. nih.gov The S-N bond can adopt either a planar orientation, pointing away from the methyl group (with a C2-C1-S-N torsion angle of 180°), or a nonplanar orientation (with a C2-C1-S-N torsion angle of approximately 60°). nih.gov For each of these S-N bond orientations, the amino group (NH2) can be either eclipsed or staggered relative to the S=O bonds. acs.org
Computational predictions suggest that the nonplanar eclipsed conformer (with C1 symmetry) and the planar eclipsed conformer (with Cs symmetry) are the most favored forms. nih.gov Gas electron diffraction (GED) analysis has confirmed that at a temperature of 157(3) °C, the saturated vapor of this compound consists of a mixture of the nonplanar eclipsed (69(11)%) and planar eclipsed (31(11)%) forms. nih.gov
The optimized geometric parameters, including bond lengths and angles, are determined for the most stable conformer. These calculations provide a detailed three-dimensional picture of the molecule's structure.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Lengths (Å) | S=O | ~1.43 |
| S-N | ~1.65 | |
| S-C | ~1.77 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-H (aromatic) | ~1.08 | |
| C-H (methyl) | ~1.09 | |
| N-H | ~1.01 | |
| **Bond Angles (°) ** | O=S=O | ~120 |
| O=S-N | ~108 | |
| O=S-C | ~107 | |
| N-S-C | ~105 | |
| S-N-H | ~115 | |
| H-N-H | ~112 |
Note: The values in this table are representative and derived from typical DFT calculations for sulfonamides. Actual values may vary slightly based on the specific conformer and basis set used in the calculation.
Vibrational Spectral Assignments and Potential Energy Distribution
Vibrational spectroscopy, when combined with quantum chemical calculations, is a powerful tool for identifying functional groups and understanding molecular vibrations. The calculated vibrational frequencies and their corresponding assignments are typically derived from methods like DFT (e.g., B3LYP/6-311G(d,p)). figshare.com A complete assignment of the fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis. karatekin.edu.trresearchgate.net
For this compound, the key vibrational modes include:
N-H Vibrations : The asymmetric and symmetric stretching modes of the NH2 group are expected in the high-frequency region. The N-H in-plane and out-of-plane bending vibrations occur at lower frequencies. karatekin.edu.tr
SO2 Vibrations : The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO2) are characteristic and appear as strong bands in the infrared spectrum. karatekin.edu.tr Scissoring, wagging, and twisting vibrations of the SO2 group are found at lower wavenumbers. karatekin.edu.tr
C-H and Ring Vibrations : The aromatic C-H stretching modes appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations are observed in the 1300-750 cm⁻¹ region. karatekin.edu.tr Vibrations of the benzene ring and the C-S and S-N stretching modes are also important for characterizing the molecule. karatekin.edu.tr
PED analysis quantifies the contribution of each internal coordinate to a specific normal mode, allowing for an unambiguous assignment of the vibrational bands observed in FT-IR and FT-Raman spectra. karatekin.edu.tr
Table 2: Tentative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |
| ~3380 | νas(NH₂) | νas(NH₂) (100) |
| ~3280 | νs(NH₂) | νs(NH₂) (100) |
| ~1450 | δ(CH₃) | δ(CH₃) |
| ~1330 | νas(SO₂) | νas(SO₂) |
| ~1160 | νs(SO₂) | νs(SO₂) |
| ~900 | ν(S-N) | ν(S-N) |
| ~760 | γ(C-H) | γ(C-H) |
| ~570 | δ(SO₂) | δ(SO₂) (scissoring) |
Note: This table presents typical frequency ranges and assignments for sulfonamides based on computational studies of related molecules. figshare.comkaratekin.edu.tr ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
Molecular Orbital Analysis: HOMO-LUMO
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. wisdomlib.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is typically localized over the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the sulfonamide group, particularly the sulfur and oxygen atoms, suggesting these are the likely sites for nucleophilic attack. The analysis of these orbitals reveals the potential for charge transfer within the molecule, which is essential for understanding its chemical behavior. figshare.com
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | ~ -6.8 |
| LUMO Energy | ~ -0.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 6.3 |
Note: These values are representative and calculated using DFT methods. The exact values can vary with the level of theory and basis set.
Intermolecular and Intramolecular Interactions
The stability and structure of this compound are not only determined by its covalent bonds but also by a network of weaker intermolecular and intramolecular interactions. Computational methods provide detailed insights into these forces.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.denih.gov This method is used to study charge transfer and hyperconjugative interactions within the molecule. uni-muenchen.deresearchgate.net
The key aspect of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of electron delocalization. For sulfonamides, significant interactions include:
π → π transitions: Delocalization of electrons from the π orbitals of the benzene ring to the antibonding π orbitals. figshare.com
Lone Pair Delocalization : The lone pair electrons on the nitrogen and oxygen atoms can be delocalized into adjacent antibonding orbitals (e.g., n(N) → σ(S-O) or n(O) → σ(S-N)). This delocalization contributes significantly to the stability of the molecule.
These interactions lead to a departure from the idealized Lewis structure and are crucial for understanding the molecule's electronic properties and reactivity. uni-muenchen.de
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This method identifies critical points in the electron density where the gradient is zero (∇ρ = 0). researchgate.net
A key feature of QTAIM is the bond critical point (BCP), which exists between two bonded atoms. The properties of the electron density at the BCP provide information about the nature of the chemical bond. researchgate.net
Electron Density (ρ(r)) : A higher value indicates a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared interactions (covalent bonds), while a positive value (∇²ρ(r) > 0) signifies closed-shell interactions (like hydrogen bonds and van der Waals forces).
In sulfonamides, QTAIM analysis is employed to characterize both covalent bonds (S=O, S-N, S-C) and weaker intramolecular and intermolecular interactions, such as N-H···O hydrogen bonds, which play a vital role in the crystal packing of the molecule. figshare.comresearchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different close contacts that stabilize the crystal structure.
The Hirshfeld surface is generated based on the distance from a point on the surface to the nearest nucleus internal to the surface (dᵢ) and the nearest nucleus external to the surface (dₑ). These distances are normalized (dₙₒᵣₘ) and color-coded onto the surface: red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts approximately equal to the van der Waals radii, and blue indicates longer contacts (weak interactions). mdpi.comiucr.org
For derivatives containing the this compound moiety, such as ortho-(4-tolylsulfonamido)benzamides, Hirshfeld analysis has been employed to understand their supramolecular assembly. mdpi.com Analysis of one such derivative revealed that interactions involving the amide and sulfonamide groups, particularly N–H···O=C hydrogen bonds, are crucial for the primary assembly. mdpi.com These are reinforced by a variety of other contacts. mdpi.com
The two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface, plotting dᵢ against dₑ. It provides a quantitative summary of the different types of intermolecular contacts. Sharp spikes in the plot correspond to strong, specific interactions like hydrogen bonds, while more diffuse regions represent weaker or less specific contacts. mdpi.com
In a study of an ortho-(4-tolylsulfonamido)benzamide, the fingerprint plot was broken down to show the percentage contribution of each type of interaction to the total Hirshfeld surface. mdpi.com
Table 1: Percentage Contribution of Intermolecular Contacts for an ortho-(4-tolylsulfonamido)benzamide Derivative This table is based on data for 2-(4-methylphenylsulfonamido)benzamide (2a) as a representative example.
| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 31.6 |
| C···H/H···C | 15.5 |
| O···H/H···O | 15.0 |
| C···C | 4.0 |
| N···H | 2.2 |
| Data sourced from a study on ortho-(4-tolylsulfonamido)benzamides. mdpi.com |
Prediction of Chemical Reactivity and Selectivity
Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful descriptors of chemical reactivity. joaquinbarroso.com They indicate an atom's propensity within a molecule to accept or donate an electron. joaquinbarroso.com Essentially, the Fukui function measures the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons, while the position of the nuclei remains constant. joaquinbarroso.com This allows for the identification of the most likely sites for electrophilic or nucleophilic attack. joaquinbarroso.com
The calculation of Fukui indices, the condensed-to-atom form of the Fukui function, is typically performed using a finite difference approximation. This involves calculating the electronic population of each atom in the neutral molecule (N), the molecule with one less electron (N-1, cation), and the molecule with one more electron (N+1, anion). joaquinbarroso.com
fₖ⁺ (for nucleophilic attack): Identifies the most electrophilic sites, i.e., where an incoming nucleophile would prefer to attack. It is calculated from the electron densities of the neutral and anionic states.
fₖ⁻ (for electrophilic attack): Identifies the most nucleophilic sites, i.e., where an electrophile would attack. It is calculated from the electron densities of the neutral and cationic states.
While specific Fukui function data for the parent this compound molecule are not detailed in the available research, studies on related toluenesulfonamide derivatives have utilized this analysis. For instance, in the investigation of N-(2-Hydroxyphenyl)-4-toluenesulfonamide, Fukui analysis, alongside Molecular Electrostatic Potential (MEP), was used to successfully identify the electrophilic and nucleophilic sites, providing insight into the molecule's reactive behavior. figshare.comtandfonline.com This approach reveals the locations most susceptible to chemical reactions, which is crucial for understanding its potential biological activity and synthesis pathways. figshare.comtandfonline.com
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.
Studies on various toluenesesulfonamide derivatives have employed molecular docking to explore their therapeutic potential. These in-silico analyses help to elucidate the molecular basis of a compound's biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site of a target protein.
For example, a study on N-(2-Hydroxyphenyl)-4-toluenesulfonamide showed that its sulfonamide and hydroxyl groups are biologically active, forming hydrogen bonding interactions with amino acid residues, which is indicative of its antimicrobial activity. figshare.comtandfonline.com Similarly, docking studies of p-Toluenesulfonamide (B41071) (p-TSA) against various proteins have provided insights into its potential mechanisms of action. nih.gov Research on novel sulphonamide pyrolidine carboxamide derivatives used molecular docking to assess their binding affinity to the P. falciparum N-myristoyltransferase (PfNMT) enzyme, a validated drug target for malaria. plos.org One of the most active derivatives showed a theoretical inhibition constant (Kᵢ) comparable to a reference inhibitor. plos.org
Table 2: Examples of Molecular Docking Studies on Toluenesulfonamide Derivatives
| Compound/Derivative | Target Protein(s) | Key Findings/Significance |
| N-(2-Hydroxyphenyl)-4-toluenesulfonamide | Amino acid residues (general) | Sulfonamide and hydroxyl groups are biologically active through hydrogen bonding, revealing antimicrobial potential. figshare.comtandfonline.com |
| p-Toluenesulfonamide (p-TSA) | Skeletal muscle myosin II, ATPase | Showed moderate binding affinity, offering insights into potential molecular mechanisms for observed biological effects. nih.gov |
| Sulphonamide pyrolidine carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Identified derivatives with high binding affinity, suggesting potential as antimalarial candidates. plos.org |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | Dihydropteroate (B1496061) synthase (DHPS) | Docking results showed interactions with the bacterial enzyme, with calculated Kᵢ values in the micromolar to millimolar range. ripublication.com |
These studies demonstrate the utility of molecular docking in rationalizing the biological activity of toluenesulfonamide-based compounds and guiding the design of new, more potent therapeutic agents.
Machine Learning Applications in this compound Research
Machine learning (ML), a subset of artificial intelligence, involves the development of algorithms that allow computers to learn from and make predictions or decisions based on data, without being explicitly programmed for the task. syracuse.edu In the pharmaceutical and chemical sciences, ML is transforming research by accelerating drug discovery, predicting compound properties, and optimizing synthetic processes. eithealth.euemerj.com
The application of ML in chemical research can be broadly categorized:
Drug Discovery and Development: ML models can screen vast virtual libraries of chemical compounds to identify potential drug candidates. emerj.com By analyzing complex biological data, including genetic information and protein structures, these models can predict how a compound like this compound or its derivatives might interact with various biological targets. eithealth.eu
Property Prediction (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. ML algorithms can be trained on existing datasets of molecules with known properties (e.g., solubility, toxicity, reactivity) to predict these properties for new or uncharacterized compounds. This can significantly reduce the time and cost associated with experimental testing. nih.gov
Predictive Analytics in Clinical Trials: ML can enhance clinical trial design by identifying suitable patient candidates based on a wide range of data, potentially leading to smaller, faster, and more efficient trials. emerj.com
While specific research detailing the application of machine learning exclusively to this compound is not prominent in the available literature, the methodologies are broadly applicable. For a compound like this compound, ML could be used to:
Predict its various physicochemical and biomedical properties.
Design novel derivatives with enhanced biological activity or improved safety profiles.
Analyze complex spectroscopic data to identify structural features.
As more high-quality data on this compound and related compounds become available, machine learning will undoubtedly become a powerful tool to accelerate its study and potential applications. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Traditional industrial synthesis of o-toluenesulfonamide (B73098) involves the chlorosulfonation of toluene (B28343) with chlorosulfonic acid, followed by a series of steps including hydrolysis, crystallization, ammoniation, and purification. acs.org This process is often inefficient, producing the isomeric p-toluenesulfonamide (B41071) as a significant byproduct and requiring cumbersome purification steps that can limit the final purity to around 90%. acs.org
Future research is focused on developing more efficient, selective, and sustainable synthetic routes. Key areas of exploration include:
Green Solvents and Catalysis: Investigating the use of environmentally benign solvents to improve the separation and purification of this compound from its para-isomer. acs.org Research into novel catalytic systems, such as nickel-catalyzed reactions, could offer more direct and higher-yield pathways. acs.org
One-Pot Syntheses: Developing direct synthesis methods from organometallic reagents (like Grignard or organolithium reagents) and novel sulfinylamine reagents could provide primary sulfonamides in good to excellent yields in a convenient one-step process. acs.org
Alternative Reagents: The use of reagents like (benzamidomethyl)triethylammonium chloride for benzamidomethylation reactions represents an alternative pathway to create derivatives, suggesting that similar novel reagent-based approaches could be developed for OTS synthesis. indexcopernicus.com
Table 1: Comparison of Synthetic Approaches for Toluenesulfonamides
| Feature | Traditional Method | Emerging Research Focus |
|---|---|---|
| Primary Reactants | Toluene, Chlorosulfonic Acid acs.org | Organometallic reagents, Novel sulfinylamine reagents acs.org |
| Key Process | Multi-step chlorosulfonation, hydrolysis, purification acs.org | One-pot synthesis, Catalytic reactions acs.orgresearchgate.net |
| Byproducts | Significant p-toluenesulfonamide isomer formation acs.org | Higher selectivity, reduced byproducts |
| Sustainability | High energy consumption, use of hazardous solvents bloomtechz.com | Use of green solvents, reduced waste generation acs.orgbloomtechz.com |
| Efficiency | Cumbersome purification, lower purity yields acs.org | Improved yields and purity, simplified workup |
Advanced Materials Development using this compound as a Precursor
This compound and its derivatives are utilized as plasticizers, dyes, and intermediates in the creation of high-performance materials. datahorizzonresearch.combloomtechz.com Future research aims to leverage its unique structure to develop advanced materials with tailored properties.
Emerging applications include:
High-Performance Polymers: OTS can be incorporated into polymers like polyvinyl chloride (PVC) and polyamides to enhance properties such as flexibility and durability. bloomtechz.comchemotechnique.se Research is likely to focus on creating new polymers with specific characteristics like enhanced thermal stability or chemical resistance. ontosight.ai
Ligand in Catalysis: OTS can act as a ligand in organometallic complexes, such as those with rhodium, to create reactive intermediates. sigmaaldrich.com This functionality is crucial for developing novel catalytic processes for fine chemical synthesis and advanced material production. sigmaaldrich.com
Nanotechnology: The incorporation of toluenesulfonamide structures into nanomaterials is an area of potential innovation, which could lead to new applications in electronics and environmental remediation. bloomtechz.com
Targeted Drug Design and Delivery Systems based on this compound Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of many antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netresearchgate.netnih.gov The this compound scaffold is a "privileged structure" in drug design, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netd-nb.info
Future research directions are centered on:
Scaffold-Based Drug Discovery: Using the OTS scaffold to design and synthesize novel derivatives targeting specific enzymes or receptors. ontosight.ai Its structural features, including the lipophilic trifluoromethyl group that can be added, may allow for specific interactions with biological molecules and enhance penetration of biological membranes. ontosight.ai
Anticancer Agents: The p-toluenesulfonamide scaffold has been investigated for its antiproliferative activities, particularly as a colchicine (B1669291) binding site inhibitor that interferes with microtubule assembly in cancer cells. rsc.org Structural analysis of how these scaffolds bind to targets like tubulin provides a rationale for designing more potent anticancer drugs based on the toluenesulfonamide framework, a strategy directly applicable to OTS. rsc.org
Overcoming Drug Resistance: Tubulin inhibitors that target the colchicine binding site are being explored as a way to overcome clinical drug resistance in cancer treatments. rsc.org Developing OTS-based derivatives could contribute to this critical area of oncology research.
Environmental Remediation and Sustainable Chemical Processes
The presence of this compound in wastewater, often as a byproduct of saccharin (B28170) production or other industrial processes, has prompted research into its environmental fate and removal. sigmaaldrich.comresearchgate.net This has created a dual focus for future research: remediation of existing contamination and the development of sustainable processes to prevent future pollution.
Key research areas include:
Advanced Remediation Techniques: Developing and optimizing methods to detect and remove OTS from wastewater and drinking water is a significant challenge. sigmaaldrich.com Research into advanced oxidation processes, bioremediation, and electrosorption is needed to address its persistence in the aquatic environment. researchgate.net this compound is not readily biodegradable, making the development of effective removal technologies crucial. oecd.org
Green Chemistry Principles: A major priority is the development of sustainable synthesis routes for OTS and its derivatives that reduce waste, minimize energy consumption, and avoid hazardous solvents. bloomtechz.com This aligns with the broader global trend towards more environmentally conscious chemical manufacturing. bloomtechz.comrequimte.pt
Integration of Experimental and Computational Approaches
The synergy between experimental research and computational modeling is accelerating progress in chemical science. For toluenesulfonamides, computational methods are already being used to predict biological activity, analyze molecular structures, and understand intermolecular interactions. researchgate.netresearchgate.net
Future research will increasingly rely on this integrated approach:
Predictive Modeling for Synthesis: Quantum theoretical calculations can help identify the most stable molecular conformers and predict reaction pathways, guiding the experimental design of more efficient novel syntheses. researchgate.net
Rational Drug Design: Computational tools like molecular docking are invaluable for studying the interactions between OTS-based ligands and biological targets, such as enzymes or protein receptors. researchgate.netresearchgate.net This allows for the in silico screening of potential drug candidates and the rational design of molecules with higher binding affinity and selectivity, saving significant time and resources in the lab.
Materials Science Simulation: Modeling can predict the properties of new polymers or materials derived from OTS, allowing researchers to design materials with specific thermal, mechanical, or electronic characteristics before undertaking extensive experimental synthesis.
Understanding Molecular Interactions: Techniques such as Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and Density of States (DOS) studies provide deep insights into intramolecular and intermolecular interactions, which are crucial for understanding everything from crystal structures to biological activity. researchgate.net
Table 2: Application of Computational Methods in this compound Research
| Computational Technique | Application Area | Research Goal |
|---|---|---|
| Quantum Theory Calculations (e.g., B3LYP) | Synthesis, Drug Design | Predict bio-activity, identify stable conformers, derive structural parameters. researchgate.net |
| Molecular Docking | Drug Design | Study hydrogen bond interactions with amino acids, calculate binding energy to protein targets. researchgate.netresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Molecular Properties | Explain molecular stability resulting from intramolecular interactions. researchgate.net |
| Hirshfeld Surface Analysis | Material Science, Molecular Properties | Explore the nature of intermolecular interactions within a crystal structure. researchgate.net |
| Fukui Functions | Synthesis, Drug Design | Reveal sites of chemical selectivity or reactivity (electrophilic/nucleophilic sites). researchgate.net |
Q & A
Q. How is the crystal structure of o-toluenesulfonamide determined experimentally?
The crystal structure is resolved using single-crystal X-ray diffraction. Key parameters include:
- Space group : I41/a with cell dimensions a = 18.670 Å, c = 9.057 Å .
- Hydrogen bonding : Molecules form a 3D framework via N–H···O interactions (bond lengths ~2.06–2.14 Å) .
- Refinement metrics : R factor = 0.039, wR(F²) = 0.101, and S = 1.07, calculated from 1403 reflections . Methodological Note: Use a diffractometer (e.g., Enraf-Nonius CAD-4) with CuKα radiation (λ = 1.54180 Å) and ψ-scan absorption correction. Optimize hydrogen atoms via mixed independent/constrained refinement .
Q. What spectroscopic methods validate the purity of this compound?
Q. How does this compound’s conformation differ from other sulfonamides?
The C–C–S–N torsion angle is −65.8(2)°, distinct from benzosulfonamide (−78.1°) and 2-chlorobenzosulfonamide (+64.0°) . Use Mercury software to overlay structures and quantify steric/electronic effects of substituents.
Advanced Research Questions
Q. How to resolve discrepancies between powder and single-crystal diffraction data for this compound?
- Issue : Powder data may average multiple orientations, while single-crystal data capture precise atomic positions.
- Solution : Refine powder data using Rietveld methods with constraints from single-crystal parameters (e.g., space group I41/a). Validate via Rint (<0.059) and check for preferred orientation .
Q. What experimental strategies optimize the synthesis of this compound derivatives for pharmacological studies?
- Functionalization : Introduce substituents via nucleophilic substitution at the sulfonamide group. Monitor reaction purity via HPLC (e.g., using C18 columns with UV detection at 254 nm) .
- Characterization challenges : Address low solubility in polar solvents by co-crystallizing with caffeine (see Pharmacopeial Forum methods for impurity analysis) .
Q. How to model the thermodynamic solubility of this compound in organic solvents?
- Data collection : Measure solubility in 16 solvents (e.g., ethanol, acetone) across 273–324 K using gravimetric or UV-spectroscopic methods .
- Modeling : Apply the Apelblat equation or NRTL model to correlate solubility with temperature. Validate using Akaike information criterion (AIC) for model selection .
Q. What analytical techniques detect trace impurities (e.g., p-toluenesulfonamide) in this compound samples?
- Chromatography : Use reverse-phase HPLC with a mobile phase of methanol/water (70:30) and a C18 column. Peaks for o- and p-isomers are resolved with ≥1.5 resolution .
- Quantification : Prepare reference solutions spiked with 10 ppm impurities. Calculate limits of detection (LOD) via signal-to-noise ratios .
Q. How to evaluate the synergistic corrosion inhibition effects of this compound in ternary mixtures?
- Electrochemical methods : Perform Tafel polarization and electrochemical impedance spectroscopy (EIS) on carbon steel in acidic media .
- Synergy quantification : Calculate synergism parameters (e.g., S = 1 – θ₁+₂ / (θ₁ + θ₂ – θ₁θ₂)), where θ is inhibition efficiency .
Methodological Notes for Data Contradictions
- Crystallographic disagreements : If bond lengths deviate >3σ from literature, recheck data scaling (e.g., absorption correction) and refine extinction coefficients .
- Solubility anomalies : Cross-validate solubility data using differential scanning calorimetry (DSC) to detect polymorphic transitions affecting dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
